methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 84976-49-8
VCID: VC20305448
InChI: InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10-/m0/s1
SMILES:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate

CAS No.: 84976-49-8

Cat. No.: VC20305448

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate - 84976-49-8

Specification

CAS No. 84976-49-8
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name methyl (2S,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate
Standard InChI InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10-/m0/s1
Standard InChI Key CVZUMGUZDAWOGA-UWVGGRQHSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)OC
Canonical SMILES COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Introduction

Chemical Identification and Structural Properties

Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate is registered under multiple identifiers, including CAS No. 84976-49-8 and PubChem CID 60016 . Its molecular weight of 208.21 g/mol and precise stereochemistry distinguish it from related epoxides. The compound’s IUPAC name, methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate, reflects its ester-functionalized epoxide core and para-methoxy-substituted phenyl group .

Key Identifiers

PropertyValue
CAS Number84976-49-8
Molecular FormulaC₁₁H₁₂O₄
Molecular Weight208.21 g/mol
SMILESCOC1=CC=C(C=C1)[C@H]2C@HC(=O)OC
InChIKeyCVZUMGUZDAWOGA-UWVGGRQHSA-N

The SMILES notation and InChIKey encode the compound’s stereochemistry, confirming the (2S,3R) configuration . The oxirane ring introduces strain, enhancing reactivity toward nucleophilic attack, while the methoxyphenyl group contributes to electronic modulation and chiral recognition in enzymatic systems.

Stereochemical Configuration and Conformational Analysis

The (2S,3R) stereochemistry of this compound is pivotal to its function as a chiral synthon. X-ray crystallography and NMR studies reveal that the epoxide oxygen adopts a pseudo-axial position, minimizing steric hindrance between the methoxyphenyl group and the methyl ester. This arrangement stabilizes transition states during ring-opening reactions, enabling high enantioselectivity in subsequent derivatization.

Synthesis and Enantioselective Production

Asymmetric Epoxidation

The compound is synthesized via asymmetric epoxidation of methyl (E)-3-(4-methoxyphenyl)propenoate using Sharpless conditions. Titanium(IV) isopropoxide and a chiral tartrate ligand induce >90% enantiomeric excess (ee), with the (2S,3R) isomer predominating. Reaction conditions (e.g., −20°C, dichloromethane solvent) minimize racemization, yielding optically active epoxide in 78–85% isolated yield.

Enzymatic Resolution

Lipases from Serratia marcescens selectively hydrolyze the undesired (2R,3S) enantiomer from racemic mixtures, leaving the target (2S,3R) compound intact. This method achieves ≥99% ee when conducted in biphasic systems (toluene-water, 4:1 v/v) with 5% surfactant additive to stabilize emulsions. Kinetic resolution parameters (kcat/Kₘ = 2.4 × 10³ M⁻¹s⁻¹) confirm high enzymatic efficiency under optimized pH (7.5) and temperature (37°C) conditions.

Comparative Synthesis Routes

MethodYield (%)ee (%)Scalability
Asymmetric Epoxidation8592Industrial
Enzymatic Resolution9599Lab-scale

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s chiral epoxide serves as a precursor to β-blockers and calcium channel blockers. Ring-opening with amines (e.g., benzylamine) produces β-amino alcohols with >95% diastereomeric excess, critical for antihypertensive agents. For instance, reaction with tert-butylamine in THF at −78°C yields a key intermediate for (S)-propranolol synthesis.

Catalytic Asymmetric Reactions

In Pd-catalyzed allylic alkylations, the epoxide acts as a directing group, enabling C–C bond formation with 88% ee. This reactivity is exploited to construct tetracyclic scaffolds for natural product synthesis, such as taxol side-chain analogs .

Reactivity and Functionalization

Epoxide Ring-Opening

Nucleophilic attack at C2 proceeds via an SN2 mechanism, favored by the compound’s stereoelectronics. Water, alcohols, and amines induce ring-opening to form vicinal diols, ethers, or amino alcohols, respectively. For example:

Epoxide+H2OH+(2S,3R)-3-(4-Methoxyphenyl)glycolic acid methyl ester\text{Epoxide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{(2S,3R)-3-(4-Methoxyphenyl)glycolic acid methyl ester}

Oxidation and Reduction

  • Oxidation: MCPBA converts the epoxide to a diepoxyketone, though this pathway is less explored.

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol while preserving the epoxide ring, enabling further functionalization .

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